(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride
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Overview
Description
(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazolidine ring, a piperidine moiety, and a carboxylate ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazolidine intermediate.
Esterification: The carboxylate ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving oxazolidine and piperidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The oxazolidine ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate: The free base form without the hydrochloride salt.
2-Oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate derivatives: Compounds with variations in the ester group or piperidine ring.
Uniqueness
(S)-Methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and stability.
Properties
IUPAC Name |
methyl 2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBWNMUDQZDNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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